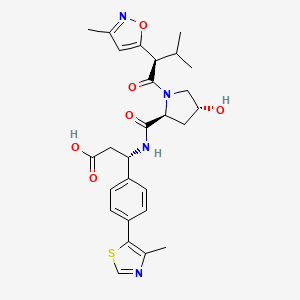![molecular formula C58H102F3N15O14S2 B10855269 methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)
methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endotoxin inhibitor (TFA) is a synthetic peptide known for its high affinity binding to lipid A, a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This binding effectively detoxifies LPS, preventing the release of cytokines and mitigating the febrile response associated with endotoxin exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitor (TFA) involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the synthesis. The peptide is assembled on a resin, and after the completion of the sequence, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of endotoxin inhibitor (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Endotoxin inhibitor (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the SPPS process.
Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Cleavage reagents: Such as trifluoroacetic acid (TFA) to remove the peptide from the resin.
Major Products: The primary product of these reactions is the endotoxin inhibitor (TFA) peptide itself, which is then purified to remove any side products or impurities.
Scientific Research Applications
Endotoxin inhibitor (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the interactions between peptides and lipopolysaccharides.
Biology: Employed in experiments to understand the role of endotoxins in bacterial infections and the immune response.
Medicine: Investigated for its potential therapeutic applications in treating sepsis and other conditions caused by endotoxin exposure.
Industry: Utilized in the development of endotoxin-free pharmaceutical products and medical devices
Mechanism of Action
Endotoxin inhibitor (TFA) exerts its effects by binding with high affinity to lipid A, a component of lipopolysaccharides. This binding neutralizes the toxic effects of lipopolysaccharides, preventing the activation of Toll-like receptor 4 (TLR4) and subsequent cytokine release. By inhibiting this pathway, endotoxin inhibitor (TFA) reduces inflammation and the febrile response associated with endotoxin exposure .
Comparison with Similar Compounds
Polymyxin B: Another compound that binds to lipid A and neutralizes endotoxins.
Tissue Factor Pathway Inhibitor (TFPI): A natural anticoagulant that also modulates the inflammatory response to endotoxins.
Antithrombin: Another natural anticoagulant with similar effects on endotoxin-induced inflammation
Uniqueness: Endotoxin inhibitor (TFA) is unique in its synthetic peptide structure, which allows for high specificity and affinity binding to lipid A. This specificity makes it a potent inhibitor of endotoxin activity with minimal toxicity and side effects compared to other compounds .
Properties
Molecular Formula |
C58H102F3N15O14S2 |
|---|---|
Molecular Weight |
1354.7 g/mol |
IUPAC Name |
methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C55H97N15O12S2.C2HF3O2.CH4/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56;3-2(4,5)1(6)7;/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82);(H,6,7);1H4/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |
InChI Key |
PWXUFXXXNZXSEW-HAMOCMHFSA-N |
Isomeric SMILES |
C.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



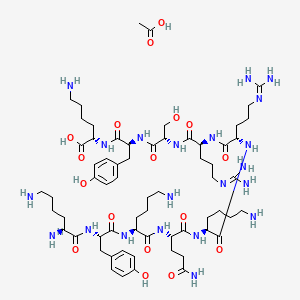
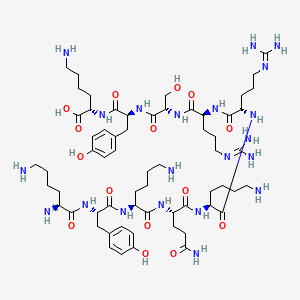

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
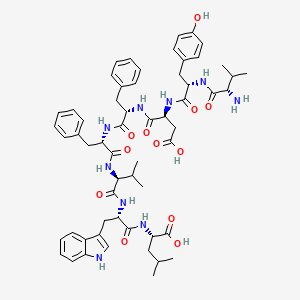
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
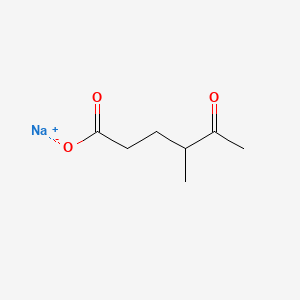
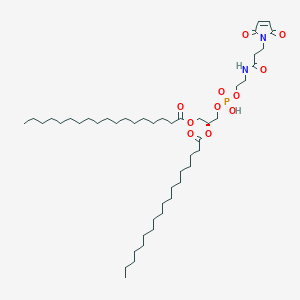
![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)

